molecular formula C30H44O9 B10826514 Cymarine

Cymarine

Cat. No.: B10826514
M. Wt: 548.7 g/mol
InChI Key: XQCGNURMLWFQJR-UHFFFAOYSA-N
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Description

Cimarinum is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical properties and potential applications. It is a member of the coumarin family, which is known for its diverse biological activities and presence in many natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimarinum typically involves the use of alkyne substrates and various catalysts. One common method is the one-pot construction of coumarin derivatives using metal-based homogeneous and heterogeneous catalyst systems . The reaction conditions often include the use of green solvents and catalysts to promote environmentally friendly synthesis.

Industrial Production Methods

In industrial settings, the production of Cimarinum can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Cimarinum undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of Cimarinum include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cimarinum can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.

Scientific Research Applications

Cimarinum has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Cimarinum is unique among coumarin derivatives due to its specific structural features and biological activities. Similar compounds include:

    Coumarin: The parent compound, known for its anticoagulant properties.

    Esculetin: A hydroxylated derivative with antioxidant and anti-inflammatory effects.

    Scopoletin: Another hydroxylated derivative with similar biological activities.

Compared to these compounds, Cimarinum exhibits enhanced stability and a broader range of biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

5,14-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCGNURMLWFQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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